molecular formula C13H16ClFO B1328075 6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane CAS No. 898761-08-5

6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane

Cat. No.: B1328075
CAS No.: 898761-08-5
M. Wt: 242.71 g/mol
InChI Key: ORVJINGQZBUPLA-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, along with a ketone functional group on a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-fluoro-3-methylbenzoyl chloride reacts with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-chloro-1-(4-fluoro-3-methylphenyl)hexanoic acid.

    Reduction: Formation of 6-chloro-1-(4-fluoro-3-methylphenyl)hexanol.

    Substitution: Formation of 6-(substituted amino)-1-(4-fluoro-3-methylphenyl)-1-oxohexane.

Scientific Research Applications

6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro, fluoro, and methyl groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-(4-fluorophenyl)-1-oxohexane: Lacks the methyl group on the phenyl ring.

    6-Chloro-1-(3-methylphenyl)-1-oxohexane: Lacks the fluoro group on the phenyl ring.

    6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane: Has a shorter carbon chain.

Uniqueness

6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane is unique due to the specific combination of substituents on the phenyl ring and the hexane chain The presence of both chloro and fluoro groups, along with the methyl group, can result in distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

6-chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c1-10-9-11(6-7-12(10)15)13(16)5-3-2-4-8-14/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVJINGQZBUPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645154
Record name 6-Chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-08-5
Record name 6-Chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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